(+)-Strigolactone GR24

Catalog No.
S1798700
CAS No.
151716-22-2
M.F
C₁₇H₁₄O₅
M. Wt
298.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Strigolactone GR24

CAS Number

151716-22-2

Product Name

(+)-Strigolactone GR24

Molecular Formula

C₁₇H₁₄O₅

Molecular Weight

298.29

Synonyms

3aR-[3E(R*),3aα,8bα]]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one; (3E,3aR,8bS)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-o

Plant Biology and Agriculture

  • Plant development and stress response

    Studies have explored the role of GR24 in regulating plant growth and development. It can suppress shoot branching, promoting root growth []. Research also suggests GR24 application can positively influence plant tolerance to stresses like salinity by impacting stress-related metabolites and antioxidant enzyme activities [].

  • Mycorrhizal interactions

    GR24 acts as a signal molecule that influences communication between plants and arbuscular mycorrhizal (AM) fungi. These fungi form symbiotic relationships with plant roots, enhancing nutrient uptake. Studies have shown that GR24 can stimulate the growth and development of AM fungi [].

Medical Research

  • Anti-cancer properties

    Research suggests GR24 may have anti-cancer properties. Studies have observed its ability to inhibit the proliferation of cancer cells and DNA synthesis []. However, more research is needed to understand its potential as an anti-cancer agent.

  • Other potential health benefits

    Preliminary studies suggest GR24 may have other health benefits, including anti-inflammatory effects and the ability to inhibit energy metabolism in fat cells []. Further research is needed to confirm these findings and explore potential applications.

(+)-Strigolactone GR24 is a synthetic analog of natural strigolactones, which are plant hormones that play crucial roles in regulating plant growth and development. Strigolactones are involved in various physiological processes, including the inhibition of shoot branching, promotion of root hair elongation, and modulation of lateral root formation. GR24 specifically interacts with the α/β-hydrolase DWARF14 receptor in plants, initiating a signaling cascade that influences plant architecture and responses to environmental stimuli. This compound has garnered attention for its potential applications in agriculture and medicine due to its unique biological activities.

GR24 mimics natural strigolactones by binding to specific receptors in plants, triggering various signaling pathways []. These pathways influence several processes, including:

  • Shoot branching inhibition: GR24 suppresses the development of side shoots, promoting a main stem with apical dominance [].
  • Root parasitic weed germination: GR24 stimulates the germination of seeds from parasitic plants like Striga [].
  • Arbuscular mycorrhizal symbiosis: GR24 promotes the formation of beneficial associations between plant roots and mycorrhizal fungi [].
  • Abiotic stress tolerance: Studies suggest GR24 application can enhance plant tolerance to stresses like salinity.
  • Mild skin or eye irritation: Organic compounds with similar structures can cause irritation upon contact.
  • Disruption of plant growth at high doses: Excessive strigolactone signaling can lead to stunted plant growth.
That are essential for its synthesis and functionalization:

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, often utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: This involves replacing one atom or group with another, frequently using halogens or nucleophiles.
  • Cyclization: The formation of ring structures through various mechanisms is also a key reaction pathway for GR24.

The synthesis pathway incorporates a convergent strategy combining two key fragments: a tetrahydrofuran ring and a tricyclic lactone ring, linked through palladium-catalyzed cross-coupling reactions .

The biological activity of (+)-Strigolactone GR24 is primarily linked to its role as a signaling molecule in plants. It has been shown to:

  • Regulate Plant Development: GR24 influences lateral root formation and elongation of root hairs and hypocotyls by affecting microtubule dynamics and organization in plant cells .
  • Inhibit Shoot Branching: By activating the DWARF14 receptor, GR24 triggers a signaling cascade that suppresses axillary bud growth .
  • Induce Apoptosis in Cancer Cells: Studies have indicated that GR24 exhibits cytotoxic effects on various cancer cell lines, promoting apoptosis and influencing cell cycle progression .

The synthesis of (+)-Strigolactone GR24 can be achieved through several methods, with a notable approach involving:

  • Starting Materials: Utilizing inexpensive precursors such as 4-penten-2-ol and 2-methylpropanal.
  • Reactions: Employing diastereoselective aldol reactions to create the tetrahydrofuran fragment and ring-closing metathesis for the tricyclic lactone.
  • Coupling: The final compound is formed through palladium-catalyzed cross-coupling reactions, allowing for efficient production in multigram quantities .

(+)-Strigolactone GR24 has diverse applications across different fields:

  • Agriculture: Used to manipulate plant growth patterns, enhance crop yields, and improve nutrient uptake efficiency.
  • Medicine: Investigated for its potential anti-cancer properties by inducing apoptosis in tumor cells and modulating cell cycle dynamics .
  • Research Tool: Serves as a valuable tool for studying strigolactone signaling pathways and their effects on plant physiology.

Research has demonstrated that (+)-Strigolactone GR24 interacts primarily with the DWARF14 receptor, which is crucial for strigolactone signaling in plants. This interaction leads to:

  • Signal Transduction: Initiation of downstream signaling pathways involving F-box proteins like MORE AXILLIARY GROWTH 2 (MAX2), which mediate the degradation of transcriptional repressors .
  • Physiological Responses: Modulation of various developmental processes such as shoot branching suppression and root hair elongation .

Several compounds share structural similarities with (+)-Strigolactone GR24, but each exhibits unique properties:

Compound NameStructural FeaturesUnique Properties
Natural StrigolactonesNaturally occurring with varied structuresInvolved in symbiotic relationships with mycorrhizal fungi
Indanone-derived AnalogContains indanone core structureExhibits potent cytotoxic properties against cancer cells
EGO10Similar to GR24 but structurally distinctInduces apoptosis and G1 cell cycle arrest
TIS108Inhibitor of strigolactone biosynthesisUsed to study strigolactone signaling pathways
ContalactoneA contaminant formed during synthesisActs as a strigolactone mimic

(+)-Strigolactone GR24 stands out due to its synthetic nature and specific interactions with plant receptors that regulate growth processes, making it an important compound for both agricultural and medicinal research.

Dates

Modify: 2023-08-15

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